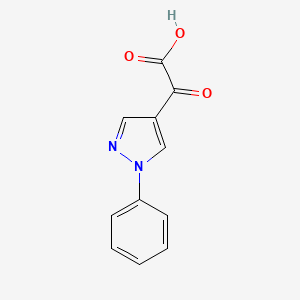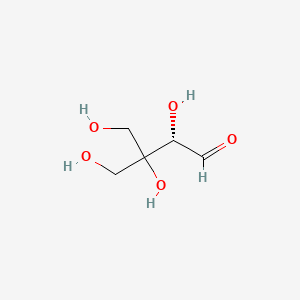
(2S)-2,3,4-trihydroxy-3-(hydroxymethyl)butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2,3,4-trihydroxy-3-(hydroxymethyl)butanal is an organic compound that belongs to the class of carbohydrates It is a derivative of a sugar alcohol and is characterized by the presence of multiple hydroxyl groups and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,3,4-trihydroxy-3-(hydroxymethyl)butanal can be achieved through several methods. One common approach involves the oxidation of sugar alcohols such as erythritol. The reaction typically requires a mild oxidizing agent, such as pyridinium chlorochromate, under controlled conditions to prevent over-oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to selectively oxidize specific hydroxyl groups in sugar alcohols. This method offers higher selectivity and yields, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2,3,4-trihydroxy-3-(hydroxymethyl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: Hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acid chlorides, alkyl halides.
Major Products Formed
Oxidation: (2S)-2,3,4-trihydroxy-3-(hydroxymethyl)butanoic acid.
Reduction: (2S)-2,3,4-trihydroxy-3-(hydroxymethyl)butanol.
Substitution: Various esters and ethers depending on the substituents used.
Applications De Recherche Scientifique
(2S)-2,3,4-trihydroxy-3-(hydroxymethyl)butanal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers.
Mécanisme D'action
The mechanism by which (2S)-2,3,4-trihydroxy-3-(hydroxymethyl)butanal exerts its effects involves its interaction with specific molecular targets. The compound can participate in redox reactions, influencing cellular metabolic pathways. Its multiple hydroxyl groups allow it to form hydrogen bonds, affecting the structure and function of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2,3,4-trihydroxybutanal: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
(2S)-2,3,4-trihydroxy-3-(methyl)butanal: Contains a methyl group instead of a hydroxymethyl group, altering its reactivity and applications.
Uniqueness
(2S)-2,3,4-trihydroxy-3-(hydroxymethyl)butanal is unique due to its combination of multiple hydroxyl groups and an aldehyde group, along with a hydroxymethyl group. This structure provides it with distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
(2S)-2,3,4-trihydroxy-3-(hydroxymethyl)butanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-4(9)5(10,2-7)3-8/h1,4,7-10H,2-3H2/t4-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGPOAXYRRIZMM-SCSAIBSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(C(C=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(CO)([C@@H](C=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B565854.png)

![4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(3S)-piperidin-3-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol;hydrochloride](/img/structure/B565859.png)


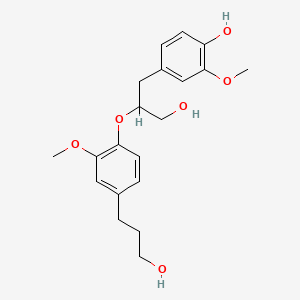
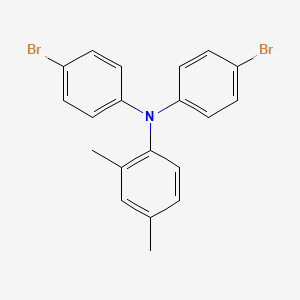
![4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole](/img/structure/B565867.png)
![2,2'-(6,6,12,12-Tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene-2,8-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B565870.png)
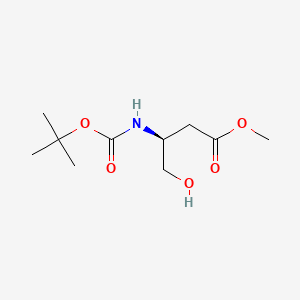
![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B565875.png)
